Cas no 50971-34-1 (6-methyl-2-thiophen-2-ylquinoline)

6-methyl-2-thiophen-2-ylquinoline structure
50971-34-1 structure
Product Name:6-methyl-2-thiophen-2-ylquinoline
Numero CAS:50971-34-1
MF:C14H11NS
MW:225.308841943741
CID:1570134
PubChem ID:251366
Update Time:2025-04-21

6-methyl-2-thiophen-2-ylquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-methyl-2-thiophen-2-ylquinoline
    • 2-(2-thienyl)-6-methyl-quinoline
    • 6-methyl-2-[2]thienyl-quinoline
    • NSC71691
    • 6-methyl-2-(thiophen-2-yl)quinoline
    • CTK4J3417
    • AC1L5JP1
    • 2(2-Thienyl)-6-methyl-chinolin
    • 2-(thien-2-yl)-6-methyl-quinoline
    • AC1Q4Y74
    • 6-Methyl-2-[2]thienyl-chinolin
    • AR-1H2143
    • SureCN11812816
    • 6-methyl-2-thiophen-2-yl-quinoline
    • 2-(2-thienyl)-6-methyl-quinoline; 6-methyl-2-[2]thienyl-quinoline; NSC71691; 6-methyl-2-(thiophen-2-yl)quinoline; CTK4J3417; AC1L5JP1; 2(2-Thienyl)-6-methyl-chinolin; 2-(thien-2-yl)-6-methyl-quinoline; AC1Q4Y74; 6-Methyl-2-[2]thienyl-chinolin; AR-1H2143; SureCN11812816; 6-methyl-2-thiophen-2-yl-quinoline;
    • DTXSID20290906
    • WLVXMKSQUNNQIM-UHFFFAOYSA-N
    • NSC-71691
    • SCHEMBL11812816
    • 50971-34-1
    • Inchi: 1S/C14H11NS/c1-10-4-6-12-11(9-10)5-7-13(15-12)14-3-2-8-16-14/h2-9H,1H3
    • Chiave InChI: WLVXMKSQUNNQIM-UHFFFAOYSA-N
    • Sorrisi: S1C=CC=C1C1=CC=C2C=C(C)C=CC2=N1

Proprietà calcolate

  • Massa esatta: 225.06133
  • Massa monoisotopica: 225.06122
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.1
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.199
  • Punto di ebollizione: 377°C at 760 mmHg
  • Punto di infiammabilità: 173.6°C
  • Indice di rifrazione: 1.667
  • PSA: 12.89
  • LogP: 4.27170
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso